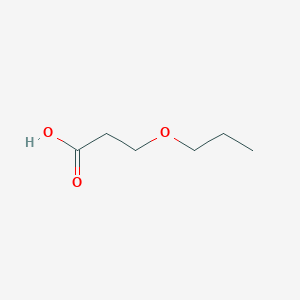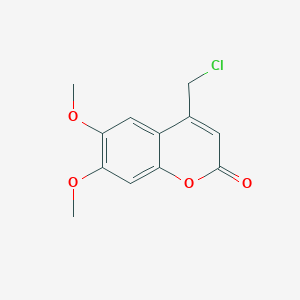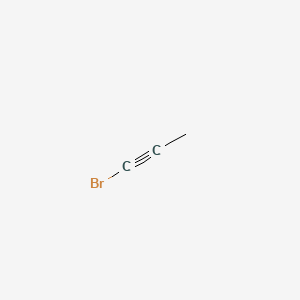
Propyne, 1-bromo-
Descripción general
Descripción
Propyne, 1-bromo- (also known as 3-bromo-1-propyne) is an organic compound with the chemical formula HC≡CCH₂Br. It is a halogenated alkyne, characterized by the presence of a bromine atom attached to the terminal carbon of a propyne molecule. This compound is a colorless liquid with a lachrymatory effect, making it an irritant to the eyes and respiratory system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyne, 1-bromo- can be synthesized through the bromination of propyne. One common method involves the treatment of propargyl alcohol with phosphorus tribromide (PBr₃), which results in the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: In industrial settings, propyne, 1-bromo- is produced by the bromination of propyne using bromine (Br₂) in the presence of a catalyst. This process ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Propyne, 1-bromo- undergoes various chemical reactions, including nucleophilic substitution, elimination, and addition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Propyne, 1-bromo- reacts with nucleophiles such as amines and thiols to form substituted propyne derivatives.
Elimination Reactions: When treated with strong bases like sodium amide (NaNH₂), propyne, 1-bromo- undergoes elimination to form alkynes.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides to form dihalides and haloalkenes.
Major Products:
Nucleophilic Substitution: Substituted propyne derivatives.
Elimination: Formation of alkynes.
Addition: Formation of dihalides and haloalkenes.
Aplicaciones Científicas De Investigación
Propyne, 1-bromo- is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mecanismo De Acción
The mechanism of action of propyne, 1-bromo- involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various organic synthesis reactions, where propyne, 1-bromo- acts as a key intermediate .
Comparación Con Compuestos Similares
Propargyl Chloride (3-chloro-1-propyne): Similar to propyne, 1-bromo-, but with a chlorine atom instead of bromine.
Propargyl Alcohol (2-propyn-1-ol): Contains a hydroxyl group instead of a halogen.
1-Bromo-2-propyne: Another brominated propyne derivative with the bromine atom on the second carbon.
Uniqueness: Propyne, 1-bromo- is unique due to its specific reactivity and the presence of a bromine atom, which imparts distinct chemical properties compared to its chlorine and hydroxyl analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
1-bromoprop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br/c1-2-3-4/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUZSHTIOFGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173855 | |
| Record name | Propyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2003-82-9 | |
| Record name | 1-Propyne, 1-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyne, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002003829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)benzo[d]thiazole](/img/structure/B3049178.png)
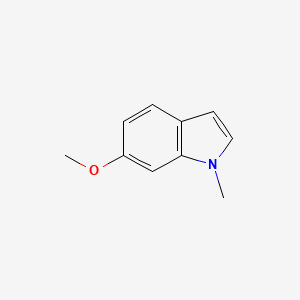

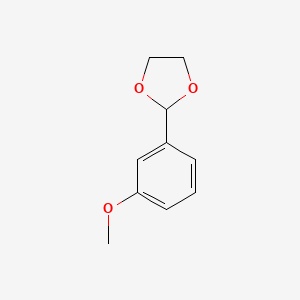
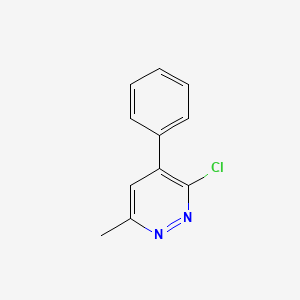

![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)

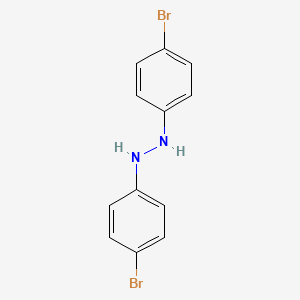
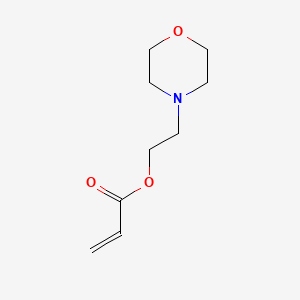

![2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3049195.png)
